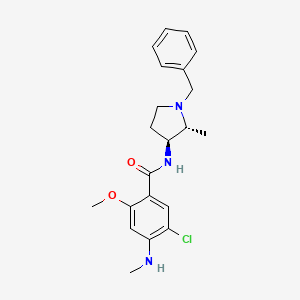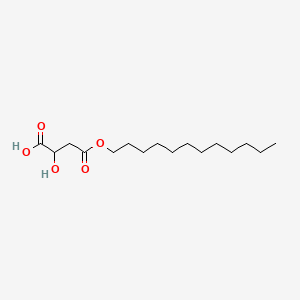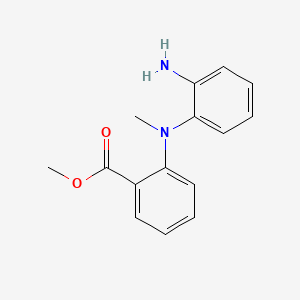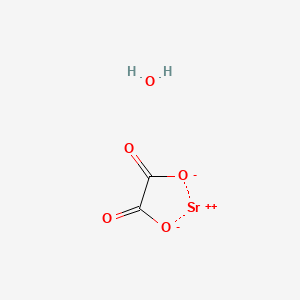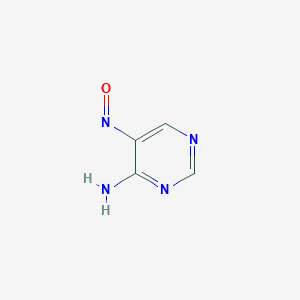![molecular formula C21H15BKN6O3S3 B13827232 Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) is a complex compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metals, making them valuable in a range of scientific and industrial applications. The unique structure of this compound, which includes a borate core surrounded by three pyrazolato ligands with thienyl substituents, allows for versatile coordination chemistry and potential catalytic properties .
Métodos De Preparación
The synthesis of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) typically involves the reaction of a metal borohydride with an excess of the desired pyrazole derivative. This reaction is usually carried out in the absence of solvent to avoid complications with reaction stoichiometry and to prevent the formation of unwanted by-products . The process can be summarized as follows:
Synthetic Route: The pyrazole derivative is reacted with a metal borohydride, such as potassium borohydride, under controlled conditions.
Reaction Conditions: The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production: Industrial production methods may involve scaling up the reaction in a controlled environment, ensuring safety measures are in place to handle the evolution of hydrogen gas and other potential hazards.
Análisis De Reacciones Químicas
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized borate complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced borate species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) involves its ability to form stable complexes with metal ions. The pyrazolato ligands coordinate to the metal center, creating a stable structure that can participate in various catalytic processes. The compound’s unique structure allows for fine-tuning of the electronic and steric properties of the metal complexes, enhancing their reactivity and selectivity in catalytic reactions .
Comparación Con Compuestos Similares
Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) can be compared with other similar compounds, such as:
Hydrotris(1,2,4-triazolyl)borate: This compound has similar coordination properties but differs in the substituents on the pyrazolato ligands.
Hydrotris(3,5-dimethylpyrazolyl)borate: This compound features different substituents on the pyrazolato ligands, leading to variations in its reactivity and applications.
The uniqueness of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) lies in its specific thienyl substituents, which provide distinct electronic and steric properties that can be exploited in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C21H15BKN6O3S3 |
|---|---|
Peso molecular |
545.5 g/mol |
InChI |
InChI=1S/C21H15BN6O3S3.K/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1 |
Clave InChI |
FTVLZZABNNDWPK-UHFFFAOYSA-N |
SMILES canónico |
[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


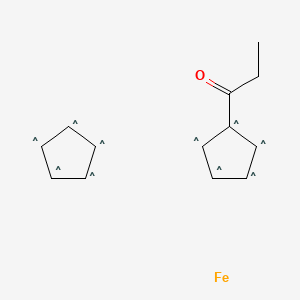
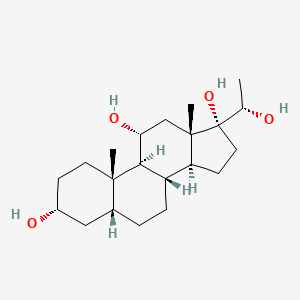
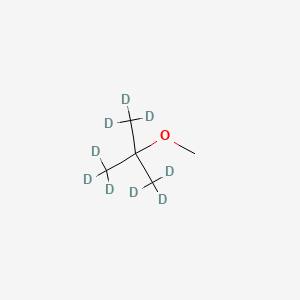


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
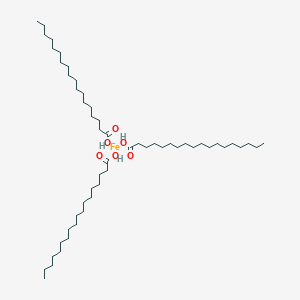
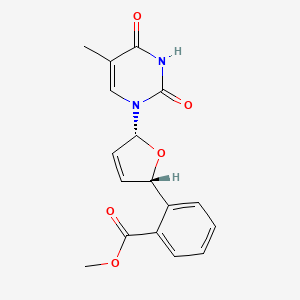
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
